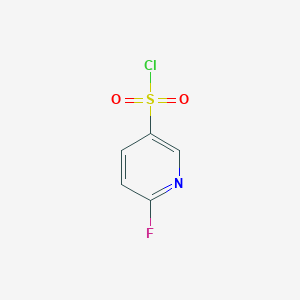

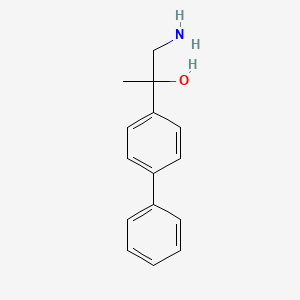

![molecular formula C8H6BrNOS B1528976 (2-Bromobenzo[d]thiazol-6-yl)methanol CAS No. 214337-28-7](/img/structure/B1528976.png)

(2-Bromobenzo[d]thiazol-6-yl)methanol

Descripción general

Descripción

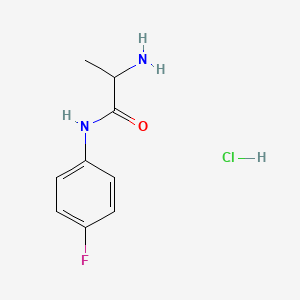

“(2-Bromobenzo[d]thiazol-6-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It has an average mass of 244.108 Da and a monoisotopic mass of 242.935333 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “(2-Bromobenzo[d]thiazol-6-yl)methanol”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “(2-Bromobenzo[d]thiazol-6-yl)methanol” consists of a benzothiazole ring substituted with a bromine atom at the 2nd position and a methanol group at the 6th position .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Thiazole derivatives, including compounds like (2-Bromobenzo[d]thiazol-6-yl)methanol, have been studied for their antimicrobial properties . These compounds can be used to develop new antimicrobial drugs with potentially fewer side effects. Additionally, their antifungal capabilities are significant, as they can lead to the creation of new antifungal medications, particularly important in treating drug-resistant fungal infections .

Antitumor and Cytotoxicity

Research has shown that thiazole derivatives exhibit cytotoxicity against various human tumor cell lines . This suggests that (2-Bromobenzo[d]thiazol-6-yl)methanol could be a precursor in the synthesis of compounds with potential applications in cancer therapy, especially in targeted drug delivery systems aiming to minimize the impact on healthy cells .

Neuroprotective Agents

The thiazole ring is a key component in many neuroprotective agents. Compounds with this moiety, including (2-Bromobenzo[d]thiazol-6-yl)methanol, may be used in the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage or death .

Anti-inflammatory and Analgesic Agents

Thiazole derivatives are known to possess anti-inflammatory and analgesic activities. As such, (2-Bromobenzo[d]thiazol-6-yl)methanol could be utilized in the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) that offer pain relief and reduce inflammation with potentially improved safety profiles .

Quorum Sensing Inhibitors

Recent studies have identified thiazole derivatives as promising quorum sensing inhibitors, which can disrupt communication between bacteria and may prevent the formation of biofilms without promoting antibiotic resistance . This application is crucial in the fight against bacterial infections, especially in a clinical setting where biofilm-associated infections are challenging to treat.

Mecanismo De Acción

- Thiazoles, like “(2-Bromobenzo[d]thiazol-6-yl)methanol,” are known to exhibit diverse biological activities due to their involvement in various cellular processes .

- However, thiazoles have been found in biologically active compounds, including antimicrobial drugs (e.g., sulfathiazole), antiretrovirals (e.g., Ritonavir), and antineoplastics (e.g., Tiazofurin) .

- Two synthesized compounds (Fig. 10 and 11) showed anti-inflammatory activity comparable to standard ibuprofen .

Target of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

(2-bromo-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMONXQUGLOZBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromobenzo[d]thiazol-6-yl)methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

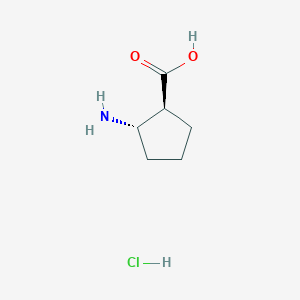

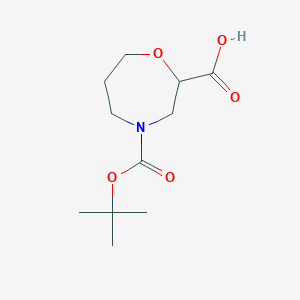

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)

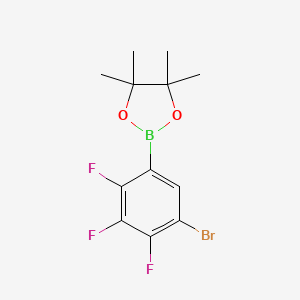

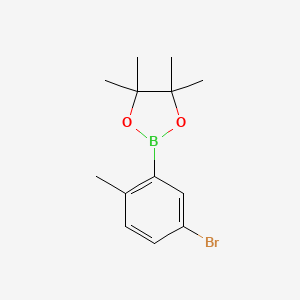

![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)

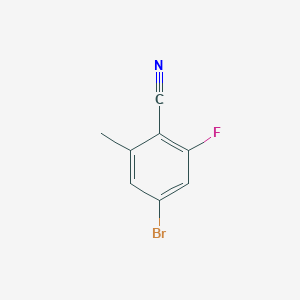

![(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1528905.png)